4-(Decyloxy)-M-anisaldehyde
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Overview
Description
4-(Decyloxy)-M-anisaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a decyloxy group attached to the benzene ring, which is further substituted with a methoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-M-anisaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-hydroxybenzaldehyde.
Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified using decyl bromide in the presence of a base like potassium carbonate to form 4-(Decyloxy)benzaldehyde.
Methoxylation: The resulting 4-(Decyloxy)benzaldehyde is then subjected to methoxylation using a methoxy group donor, such as dimethyl sulfate, in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-M-anisaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and decyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Decyloxy)-M-anisic acid.
Reduction: 4-(Decyloxy)-M-anisyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Decyloxy)-M-anisaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of liquid crystals and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-M-anisaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the methoxy and decyloxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzaldehyde: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxybenzaldehyde: Lacks the decyloxy group, leading to variations in lipophilicity and biological activity.
4-(Decyloxy)-M-anisic acid: The oxidized form of 4-(Decyloxy)-M-anisaldehyde, with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both decyloxy and methoxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
93206-93-0 |
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Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-decoxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-13-21-17-12-11-16(15-19)14-18(17)20-2/h11-12,14-15H,3-10,13H2,1-2H3 |
InChI Key |
DFLRQQOMLLBRKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
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